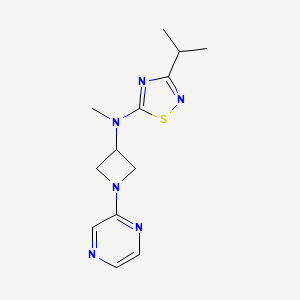
N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine, also known as compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X involves its ability to bind to and modulate specific targets in the body, including enzymes and receptors. For example, it has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell growth. Additionally, it has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
Research has shown that N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X has a range of biochemical and physiological effects in the body. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Other studies have found that N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X can improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X in lab experiments is its ability to selectively target specific enzymes and receptors, which can help researchers better understand the underlying mechanisms of various diseases. However, one limitation of using N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X. One area of focus is the development of more potent and selective analogs of N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X for use in cancer and neurodegenerative disease research. Additionally, further studies are needed to better understand the mechanisms of action of N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X and its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Finally, research is needed to determine the optimal dosage and administration of N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X for use in clinical trials.
Conclusion
In conclusion, N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine, or N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X, is a chemical N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine that has shown promising therapeutic applications in cancer and neurodegenerative diseases. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further research and development. However, more studies are needed to fully understand its potential therapeutic applications and limitations.
Synthesis Methods
The synthesis of N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X involves the reaction of 1-(pyrazin-2-yl)azetidin-3-amine with 2-bromo-2-methylpropane in the presence of sodium hydride, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Compound X has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that N-Methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine X has anti-tumor effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-methyl-3-propan-2-yl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6S/c1-9(2)12-16-13(20-17-12)18(3)10-7-19(8-10)11-6-14-4-5-15-11/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENLQQPAQIRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N(C)C2CN(C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)


![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)







![N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2827217.png)
![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2827218.png)